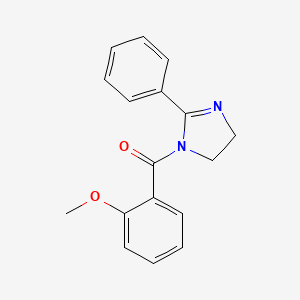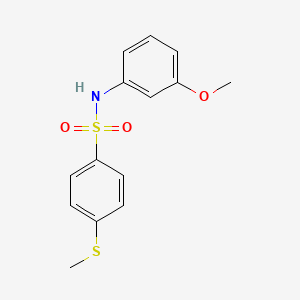
N-(2,3-dimethylphenyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-1-phenylmethanesulfonamide, commonly known as DPM, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 168-170°C. DPM is a sulfonamide derivative and is often used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of DPM is not fully understood. However, it is believed to act as a nucleophile and react with electrophiles to form sulfonamide derivatives. DPM has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
DPM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines and to have anti-inflammatory activity. DPM has also been shown to have anticonvulsant activity and to reduce the severity of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DPM is a versatile reagent that has been widely used in organic synthesis. It is relatively easy to synthesize and is readily available. However, DPM has some limitations for lab experiments. It is toxic and must be handled with care. DPM is also sensitive to air and moisture and must be stored in a dry, air-free environment.
Orientations Futures
There are many potential future directions for research involving DPM. One area of interest is the development of new sulfonamide derivatives with biological activity. DPM could also be used as a ligand in the development of new metal-catalyzed reactions. Additionally, further research is needed to fully understand the mechanism of action of DPM and its effects on the body.
Méthodes De Synthèse
The synthesis of DPM involves the reaction of 2,3-dimethylaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields DPM as a white solid.
Applications De Recherche Scientifique
DPM has been widely used in scientific research as a reagent in organic synthesis. It is used to prepare various sulfonamide derivatives that have biological activity. DPM has also been used as a ligand in metal-catalyzed reactions and as a catalyst in organic reactions.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-7-6-10-15(13(12)2)16-19(17,18)11-14-8-4-3-5-9-14/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBODCBBWLJUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200692 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-dimethylphenyl)-1-phenylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5780477.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)
![2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5780483.png)
![5-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5780486.png)

![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)

![ethyl 4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5780504.png)
![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)